molecular formula C15H11ClN2O B2594464 5-(4-Chlorophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole CAS No. 72094-29-2

5-(4-Chlorophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole

Cat. No.: B2594464
CAS No.: 72094-29-2
M. Wt: 270.72
InChI Key: WNEJBJVALZSSCJ-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the class of oxadiazoles These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-chlorobenzohydrazide with 4-methylbenzoyl chloride in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Cyclization Reactions: The oxadiazole ring can be further modified through cyclization reactions with other reagents.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used in the presence of suitable solvents like dimethylformamide.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different functionalized compounds.

Scientific Research Applications

5-(4-Chlorophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole has several scientific research applications, including:

    Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Material Science: The compound can be used in the synthesis of advanced materials with specific properties, such as fluorescence or conductivity.

    Biological Studies: It serves as a tool in biological research to study various biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Chlorophenyl)-1,2,4-oxadiazole: Lacks the methylphenyl group, which may affect its biological activity and chemical properties.

    3-(4-Methylphenyl)-1,2,4-oxadiazole:

Uniqueness

The presence of both chlorophenyl and methylphenyl groups in 5-(4-Chlorophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole makes it unique compared to its analogs. This combination of substituents can enhance its biological activity and provide a broader range of applications in medicinal chemistry and material science.

Properties

IUPAC Name

5-(4-chlorophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O/c1-10-2-4-11(5-3-10)14-17-15(19-18-14)12-6-8-13(16)9-7-12/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNEJBJVALZSSCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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